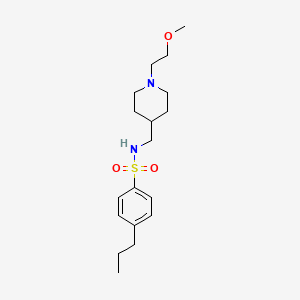![molecular formula C19H19N3O B2400465 N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide CAS No. 1210843-03-0](/img/structure/B2400465.png)
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide, commonly known as CPN, is a novel compound that has gained significant attention in recent years for its potential applications in scientific research. CPN is a synthetic compound that is structurally similar to the natural hormone melatonin and has been shown to exhibit various biological effects.
Scientific Research Applications
Computational and Pharmacological Potential
Research has focused on the computational and pharmacological potential of certain pyrazole derivatives, including compounds related to N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide. These compounds have shown moderate inhibitory effects in various assays and possess significant affinity for targets like COX-2 and 5-LOX, correlated with analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis of Derivatives and Structural Analysis
The synthesis of pyrazolo[3,4-b]naphthyridines and related structures has been explored. These compounds, including those similar to the specified chemical, are formed by various reactions and their structures established by spectral analyses. Their potential applications are broad, spanning from material science to biology (Aly, 2006).
Organometallic Complexes and Luminescent Properties
Certain pyrazole derivatives are used in synthesizing organometallic complexes with interesting luminescent properties. These complexes, involving naphthalene and pyrazole units, form extended networks and have potential applications in materials science and lighting technology (Paziresh et al., 2019).
Antibacterial Activities
Pyrazoline derivatives, similar to the specified compound, have shown promising antibacterial activities. These compounds are synthesized and tested against various bacteria, indicating potential applications in developing new antimicrobial agents (Rani et al., 2015).
DNA/Protein Interaction and Cytotoxicity Studies
Some pyrazole-based compounds have been investigated for their interactions with DNA and proteins, as well as their cytotoxicity. These studies are crucial for understanding the potential use of such compounds in cancer therapy and other medical applications (Yu et al., 2017).
Antioxidant Activity
Several pyrazoline analogues have been synthesized and evaluated for their toxicity and antioxidant activity. Their potential as antioxidants makes them candidates for various applications in healthcare and disease prevention (Jasril et al., 2019).
Inhibition of Enzymes and Potential Therapeutic Applications
Derivatives of pyrazole have been evaluated for their potential as enzyme inhibitors, with implications for therapeutic applications in conditions such as obesity and neurological disorders. The specificity and efficacy of these compounds are key to their potential in drug development (Unnisa et al., 2022).
properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22-19(16-10-5-11-17(16)21-22)20-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXOFUYDVPYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)




![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)
